2H-Pyran-2-imine
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Overview
Description
2H-Pyran-2-imine is a heterocyclic compound that features a six-membered ring containing one oxygen atom and one nitrogen atom This compound is part of the broader class of pyrans, which are known for their diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-imine typically involves the reaction of pyrylium salts with organometallic compounds. This method is favored due to its efficiency in producing the desired pyran structure. The reaction conditions often include the use of alkylmagnesium halides as nucleophilic reagents, which react with pyrylium salts to form this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned pyrylium salt method. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyran compounds. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
2H-Pyran-2-imine has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents due to their biological activity.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-imine involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on enzymes and proteins, affecting their function. This interaction can lead to the inhibition or activation of specific biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran: Lacks the imine group, making it less reactive in certain chemical reactions.
2H-Pyran-2-one: Contains a carbonyl group instead of an imine group, leading to different reactivity and applications.
4H-Pyran: Has a different hydrogen placement, affecting its stability and reactivity.
Uniqueness
This makes it a valuable compound in various fields, including synthetic chemistry, pharmaceuticals, and industrial applications .
Properties
CAS No. |
4703-80-4 |
---|---|
Molecular Formula |
C5H5NO |
Molecular Weight |
95.10 g/mol |
IUPAC Name |
pyran-2-imine |
InChI |
InChI=1S/C5H5NO/c6-5-3-1-2-4-7-5/h1-4,6H |
InChI Key |
QJNIMNXDZQSLRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)OC=C1 |
Origin of Product |
United States |
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